molecular formula C25H26N2O2 B2379731 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide CAS No. 941944-70-3

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2379731
CAS No.: 941944-70-3
M. Wt: 386.495
InChI Key: YYMFVSSYMBETIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound featuring a tetrahydroquinoline core scaffold substituted with an isobutyryl group and a naphthalene-based acetamide moiety. This specific molecular architecture, which incorporates a tetrahydroquinoline ring system, is of significant interest in medicinal chemistry and drug discovery research . Compounds based on the tetrahydroquinoline structure have been extensively investigated for their potential biological activities and their capacity to interact with various pharmacological targets . Research into structurally related tetrahydroquinoline derivatives has indicated potential value in neuroscience, with some compounds being developed as orexin receptor antagonists . Orexin receptors play a critical role in regulating sleep-wake cycles, and their antagonists are a promising area of study for sleep disorders . Furthermore, analogous acetamide-functionalized heterocyclic compounds have been explored as modulators for other biological targets, including ROR-gamma for autoimmune diseases and TRPV1 receptors . The naphthalene moiety in this molecule is a rigid, planar aromatic system that can facilitate binding to protein receptors through π-π stacking interactions, a common feature in drug design to enhance affinity and selectivity . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to conduct thorough safety assessments and handle the material according to their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-17(2)25(29)27-14-6-10-20-15-21(12-13-23(20)27)26-24(28)16-19-9-5-8-18-7-3-4-11-22(18)19/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMFVSSYMBETIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is significant in many pharmacologically active substances. The presence of an isobutyryl group and a naphthalene moiety contributes to its unique chemical properties. The molecular formula is C20H22N2O2C_{20}H_{22}N_{2}O_{2}, and its structure can be represented as follows:

N 1 isobutyryl 1 2 3 4 tetrahydroquinolin 6 yl 2 naphthalen 1 yl acetamide\text{N 1 isobutyryl 1 2 3 4 tetrahydroquinolin 6 yl 2 naphthalen 1 yl acetamide}

Anticonvulsant Properties

One of the primary areas of research for this compound is its anticonvulsant activity. A study demonstrated that derivatives of tetrahydroquinoline exhibited significant anticonvulsant effects in maximal electroshock seizure (MES) models in mice. This compound showed promising results in this regard, indicating its potential for treating epilepsy and related disorders .

Kinase Inhibition

Research has also explored the compound's ability to inhibit various kinases. In a study published in the European Journal of Medicinal Chemistry, it was found to exhibit moderate inhibitory activity against several kinases, including:

KinaseInhibition Activity
Aurora A kinaseModerate
Bruton's tyrosine kinase (BTK)Moderate
FLT3 kinaseModerate

These findings suggest that the compound may have therapeutic applications in diseases where these kinases play a critical role .

The mechanisms through which this compound exerts its effects are still under investigation. However, its structural similarity to other biologically active compounds suggests potential interactions with specific enzymes and receptors. These interactions may lead to modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties and potential advantages of this compound:

Compound NameStructural FeaturesUnique Properties
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamideMethoxy group on benzamideAltered reactivity and potential biological activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamideTwo methoxy groupsEnhanced solubility and modified interaction profiles
7-Nitro-1,2,3,4-tetrahydroquinolineNitro group instead of acylDifferent electronic properties affecting reactivity

This table illustrates how modifications in substituents can lead to variations in biological activity and therapeutic potential.

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide?

  • Methodological Answer: The synthesis involves multi-step organic reactions, including:
  • Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic conditions.
  • Step 2: Introduction of the isobutyryl group using isobutyryl chloride in dichloromethane at 0–25°C.
  • Step 3: Coupling the naphthalen-1-ylacetamide moiety via nucleophilic acyl substitution or amide bond formation (e.g., using EDCI/HOBt as coupling agents).
    Key reaction conditions include mild temperatures (20–40°C), anhydrous solvents (e.g., DCM, toluene), and purification via column chromatography .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm for naphthalene groups) .
  • IR Spectroscopy: Identify characteristic peaks (e.g., C=O stretch at ~1670 cm1^{-1}, amide N–H at ~3300 cm1^{-1}) .
  • X-ray Crystallography: Resolve bond lengths/angles (e.g., C–N amide bond ~1.33 Å) using SHELXL for refinement .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • Methodological Answer: Prioritize assays based on structural analogs:
  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values ≤50 µg/mL .
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values.
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR kinase inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer:
  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤1%).
  • Target-Specific Profiling: Use CRISPR-edited cell lines to isolate off-target effects.
  • Structural Comparison: Cross-reference with analogs (e.g., fluorophenoxy vs. methylphenoxy derivatives) to identify substituent-dependent activity trends .

Q. What experimental parameters optimize synthetic yield and purity?

  • Methodological Answer:
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) for amide coupling (yield improvement by 15–20%).
  • Catalyst Screening: Test Cu(OAc)2_2 (10 mol%) for azide-alkyne cycloadditions in related acetamide syntheses .
  • Temperature Control: Maintain <50°C during exothermic steps to minimize byproducts .

Q. How does the isobutyryl group influence structure-activity relationships (SAR) compared to benzoyl derivatives?

  • Methodological Answer:
  • Steric Effects: The isobutyryl group reduces planarity, potentially decreasing DNA intercalation but improving metabolic stability.
  • Electron-Withdrawing Impact: Enhances amide bond rigidity, as shown in analogs with 10–30% higher kinase inhibition vs. benzoyl derivatives .

Q. What crystallographic techniques validate conformational stability in solution vs. solid state?

  • Methodological Answer:
  • Single-Crystal XRD: Compare torsion angles (e.g., naphthalene vs. tetrahydroquinoline dihedral angles) with SHELXL-refined structures .
  • DFT Calculations: Optimize gas-phase geometry using B3LYP/6-31G(d) and overlay with XRD data (RMSD <0.5 Å) .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17); prioritize poses with ΔG ≤ -8 kcal/mol.
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSF <2 Å for ligand-protein contacts) .

Q. What mechanistic insights explain its reactivity in copper-catalyzed reactions?

  • Methodological Answer:
  • Radical Pathways: EPR spectroscopy detects Cu(I)/Cu(II) intermediates during amide bond formation.
  • Kinetic Studies: Monitor reaction rates under varying Cu(OAc)2_2 concentrations (rate ∝ [Cu]0.5^{0.5}) .

Q. How to design interaction studies with cytochrome P450 enzymes for metabolic profiling?

  • Methodological Answer:
  • LC-MS/MS Analysis: Incubate with human liver microsomes (HLMs) and NADPH, monitoring metabolites (e.g., hydroxylated products).
  • CYP Inhibition Assays: Use luminescent substrates (e.g., CYP3A4) to calculate IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.